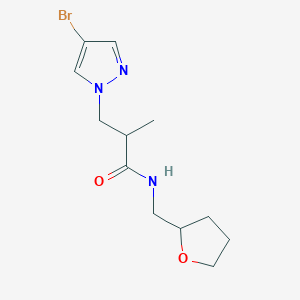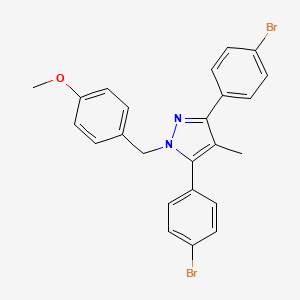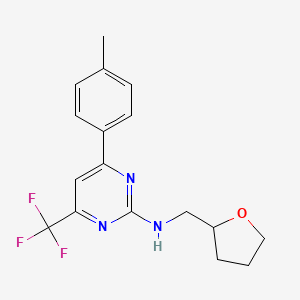![molecular formula C32H28Cl4N2O5 B14926622 N,N'-(oxydibenzene-4,1-diyl)bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B14926622.png)
N,N'-(oxydibenzene-4,1-diyl)bis[4-(2,4-dichlorophenoxy)butanamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-DICHLOROPHENOXY)-N~1~-[4-(4-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}PHENOXY)PHENYL]BUTANAMIDE is a complex organic compound characterized by the presence of multiple phenoxy and butanoyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DICHLOROPHENOXY)-N~1~-[4-(4-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}PHENOXY)PHENYL]BUTANAMIDE typically involves multiple steps, starting with the chlorination of phenol to produce 2,4-dichlorophenol . This intermediate is then reacted with butanoic acid derivatives under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and esterification processes, utilizing advanced reactors and purification systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,4-DICHLOROPHENOXY)-N~1~-[4-(4-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}PHENOXY)PHENYL]BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding quinones and other oxidized derivatives.
Reduction: Reduction reactions may yield simpler phenolic compounds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinones, while reduction can yield phenolic derivatives .
Wissenschaftliche Forschungsanwendungen
4-(2,4-DICHLOROPHENOXY)-N~1~-[4-(4-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}PHENOXY)PHENYL]BUTANAMIDE has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(2,4-DICHLOROPHENOXY)-N~1~-[4-(4-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}PHENOXY)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and leading to desired biological effects . The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar phenoxy groups.
Butanoic acid, 4-(2,4-dichlorophenoxy)-: Shares structural similarities with the target compound.
5-Chloro-2-(2,4-dichlorophenoxy)phenol: Another compound with related chemical structure.
Uniqueness
4-(2,4-DICHLOROPHENOXY)-N~1~-[4-(4-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}PHENOXY)PHENYL]BUTANAMIDE is unique due to its complex structure, which imparts distinct chemical and biological properties. Its multiple phenoxy and butanoyl groups contribute to its versatility and potential for diverse applications .
Eigenschaften
Molekularformel |
C32H28Cl4N2O5 |
|---|---|
Molekulargewicht |
662.4 g/mol |
IUPAC-Name |
4-(2,4-dichlorophenoxy)-N-[4-[4-[4-(2,4-dichlorophenoxy)butanoylamino]phenoxy]phenyl]butanamide |
InChI |
InChI=1S/C32H28Cl4N2O5/c33-21-5-15-29(27(35)19-21)41-17-1-3-31(39)37-23-7-11-25(12-8-23)43-26-13-9-24(10-14-26)38-32(40)4-2-18-42-30-16-6-22(34)20-28(30)36/h5-16,19-20H,1-4,17-18H2,(H,37,39)(H,38,40) |
InChI-Schlüssel |
ALCUCLDVPADUGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)OC3=CC=C(C=C3)NC(=O)CCCOC4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14926545.png)

![N-[(2E)-1-(1,3-benzodioxol-5-ylcarbonyl)-3-methylpyridin-2(1H)-ylidene]-1,3-benzodioxole-5-carboxamide](/img/structure/B14926553.png)
![N-(5-chloropyridin-2-yl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B14926567.png)
![7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-(4-sulfamoylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14926575.png)
![1-benzyl-6-cyclopropyl-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926594.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-N-(3-phenyl-1,2-oxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926601.png)

![[6-(4-Fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl](3-methylpiperidin-1-yl)methanone](/img/structure/B14926612.png)
![1-(difluoromethyl)-5-methyl-N-pentyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B14926615.png)
![6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926628.png)


![(2E,2'E)-N,N'-(4-methylbenzene-1,2-diyl)bis[3-(5-methylfuran-2-yl)prop-2-enamide]](/img/structure/B14926640.png)
